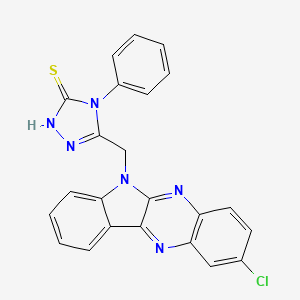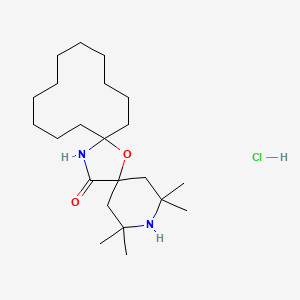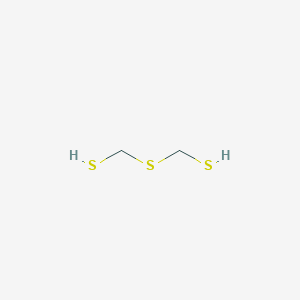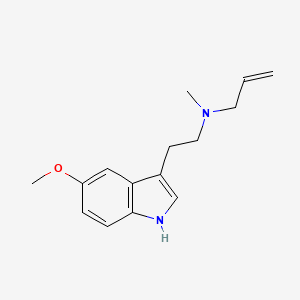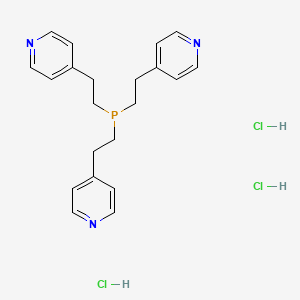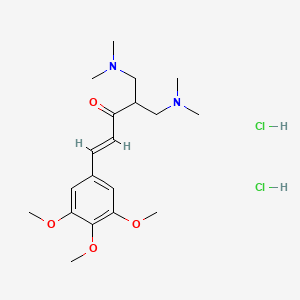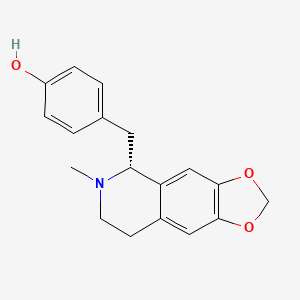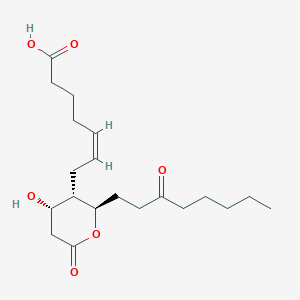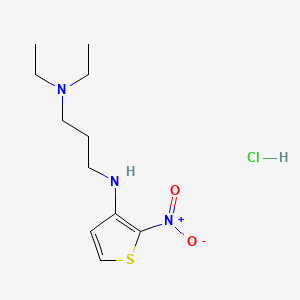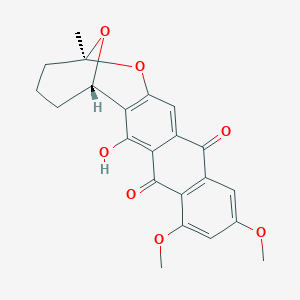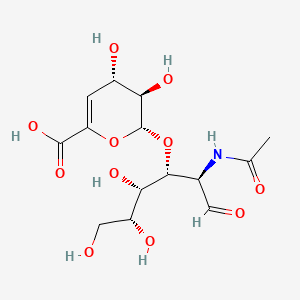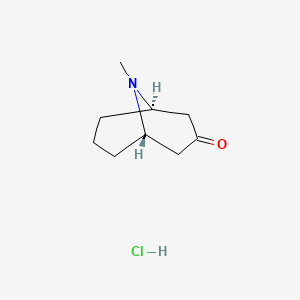
Pseudopelletierine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudopelletierine hydrochloride is a chemical compound derived from the root-bark of the pomegranate tree (Punica granatum). It is an alkaloid and a homolog of tropinone, with the chemical formula C9H15NO and a molar mass of 153.225 g/mol . This compound is known for its colorless appearance, which yellows upon exposure .
Preparation Methods
Pseudopelletierine hydrochloride can be synthesized through various methods. One common synthetic route involves the use of glutaraldehyde, methylamine hydrochloride, and acetonedicarboxylic acid . The process includes several steps such as condensation, decarboxylation, and extraction. The reaction conditions typically involve the use of nitrogen, hydrochloric acid, and methylene chloride . Another method involves the Dieckmann condensation of the diethyl ester of lobelinic acid, followed by hydrolysis and decarboxylation .
Chemical Reactions Analysis
Pseudopelletierine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include glutaraldehyde, methylamine, and acetonedicarboxylic acid . The major products formed from these reactions include carbethoxy-pseudopelletierine and pseudopelletierine . The compound can also undergo Hoffman elimination steps to form cyclooctatetraene .
Scientific Research Applications
Pseudopelletierine hydrochloride has several scientific research applications. It is used as an enzyme substrate and has been studied for its biological activities . The compound is also used in the synthesis of monocarbonyl analogs of curcumin, which exhibit anti-inflammatory properties .
Mechanism of Action
The mechanism of action of pseudopelletierine hydrochloride involves its interaction with molecular targets and pathways. The compound exerts its effects through various biochemical processes, including enzyme inhibition and receptor binding . The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Pseudopelletierine hydrochloride is similar to other alkaloids derived from the pomegranate tree, such as pelletierine, isopelletierine, and methylpelletierine . These compounds share similar chemical structures and properties but differ in their specific biological activities and applications. This compound is unique due to its specific synthetic routes and its use in the synthesis of novel derivatives .
Properties
CAS No. |
123793-33-9 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-8H,2-6H2,1H3;1H/t7-,8+; |
InChI Key |
CVGRGXQEVKWHHS-KVZVIFLMSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(=O)C2.Cl |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


